5-bromo-N-[2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]nicotinamide
Overview
Description
5-bromo-N-[2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]nicotinamide is a useful research compound. Its molecular formula is C20H13BrClN3O2 and its molecular weight is 442.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.98797 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methodologies and Characterization : The synthesis of nicotinamide derivatives, including structures similar to 5-bromo-N-[2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]nicotinamide, involves complex chemical reactions aimed at introducing specific functional groups that confer desired properties. These compounds are characterized using various analytical techniques, such as IR, NMR, and elemental analysis, to ascertain their structure and purity. For instance, Patel and Shaikh (2010) described the preparation of nicotinamide derivatives with potential antimicrobial activity, showcasing the methodological diversity in synthesizing such compounds (Patel & Shaikh, 2010).
Biological Activities and Applications
Antimicrobial and Antiprotozoal Activities : Research on nicotinamide derivatives reveals their significant antimicrobial and antiprotozoal activities. For example, the study by Patel and Shaikh (2010) demonstrated the in vitro antimicrobial efficacy of synthesized compounds against a range of bacteria and fungi (Patel & Shaikh, 2010). Additionally, Ismail et al. (2003) synthesized aza-analogues of furamidine, showing potent activity against Trypanosoma and P. falciparum, highlighting the potential of such compounds in treating protozoal infections (Ismail et al., 2003).
Anticancer Properties : The synthesis and evaluation of benzothiazole derivatives, including those related to this compound, have shown promising anticancer activities. Shi et al. (1996) reported the synthesis of 2-(4-aminophenyl)benzothiazoles with significant inhibitory activity against breast cancer cell lines, suggesting a potential role in cancer therapy (Shi et al., 1996).
Herbicidal and Pesticidal Applications : Certain nicotinamide derivatives exhibit herbicidal, pesticidal, or fungicidal properties, making them candidates for agricultural use. Jethmalani et al. (1996) described compounds with biological importance as herbicidal and pesticidal agents, emphasizing their utility in controlling unwanted flora and fauna (Jethmalani et al., 1996).
Properties
IUPAC Name |
5-bromo-N-[2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN3O2/c1-11-2-4-15(16(22)6-11)20-25-17-8-14(3-5-18(17)27-20)24-19(26)12-7-13(21)10-23-9-12/h2-10H,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBUXOFBWFVICJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CN=C4)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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